REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6]C(C)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[OH-].[K+].CC[O:16][C:17]([CH3:19])=[O:18]>N1C=CC=CC=1.CO>[I:1][C:2]1[CH:7]=[CH:6][C:19]([C:17]([OH:16])=[O:18])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2|
|
Name
|
MnO4−
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the heating source was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained at 60° C.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (300 mL) and water (200 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitated brown solid was filtered off
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
WASH
|
Details
|
The clear organic layer was washed with 5% aq. H2SO4 (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a thick, brown oil
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (ca. 250 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 136 mmol | |
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |